2-[(5Z)-5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate
Overview
Description
2-[(5Z)-5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolo-thiazole core, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the benzyloxy and methoxyphenyl groups. The final step involves the acetylation of the phenyl group to form the acetate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-[(5Z)-5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: A compound with a similar ether functional group.
Uniqueness
2-[(5Z)-5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-2-YL]phenyl acetate is unique due to its triazolo-thiazole core and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
[2-[(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S/c1-17(31)35-21-11-7-6-10-20(21)25-28-27-30(29-25)26(32)24(36-27)15-19-12-13-22(23(14-19)33-2)34-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3/b24-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDDJNNIXELKY-IWIPYMOSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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